![molecular formula C23H24N4O3 B2490511 5-(furan-2-yl)-N-((4-(1-méthyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)méthyl)isoxazole-3-carboxamide CAS No. 1206987-60-1](/img/structure/B2490511.png)
5-(furan-2-yl)-N-((4-(1-méthyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)méthyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals with a complex structure incorporating furan, benzimidazole, isoxazole, and carboxamide groups. These structural elements suggest potential biological activity, given the pharmacological relevance of each component. Studies on similar compounds have explored various synthetic routes, molecular structures, and potential applications, indicating the significance of such molecules in medicinal chemistry and materials science.
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-step reactions, including nitration, reduction, condensation, and cyclization processes. For example, El’chaninov and Aleksandrov (2017) described the synthesis of furan-carboxamide derivatives through reactions involving nitro-benzimidazoles, furan-2-carbonyl chloride, and subsequent cyclization steps (El’chaninov & Aleksandrov, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal intricate details about the arrangement of atoms and functional groups, providing insights into the compound's reactivity and properties. The work of Briant et al. (1995) on the crystal structure of an imidazole-carboxamide derivative exemplifies the application of X-ray crystallography in determining molecular configurations (Briant, Jones, & Shaw, 1995).
Applications De Recherche Scientifique
a. Agents anticancéreux : Les imidazoles ont été étudiés comme agents anticancéreux potentiels. Les chercheurs pourraient explorer les effets de ce composé sur les lignées cellulaires cancéreuses, évaluer sa cytotoxicité et étudier son mécanisme d'action. Par exemple, des composés de structures similaires ont montré une activité prometteuse contre les cellules cancéreuses de la prostate humaine .
b. Propriétés anti-inflammatoires : Les imidazoles présentent souvent des effets anti-inflammatoires. Enquêter sur la possibilité que ce composé module les voies inflammatoires pourrait conduire à de nouveaux médicaments anti-inflammatoires.
c. Activité antimicrobienne : Les imidazoles sont connus pour leurs propriétés antimicrobiennes. Les chercheurs pourraient évaluer l'efficacité de ce composé contre les bactéries, les champignons ou les parasites.
Matériaux optiques
Compte tenu des motifs furanne et benzimidazole, ce composé pourrait présenter des propriétés optiques intéressantes :
a. Colorants fluorescents : Explorer son potentiel en tant que colorant fluorescent pour les cellules solaires ou d'autres applications optiques.
b. Matériaux luminescents : Enquêter sur la possibilité de l'intégrer dans des matériaux luminescents.
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3987–4001. Lien X-MOL. (2022). Synthèse d'une nouvelle bibliothèque de petites molécules médicamenteuses basée sur des dérivés du 1H-benzo[d]imidazole. Lien Nouvelles (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl)oxindole-2-yl)phényl)méthanones comme agents anticancéreux potentiels : conception, synthèse, évaluation biologique et inhibition de la polymérisation de la tubuline. (2018). MedChemComm, 9(2), 292–300. Lien
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the imidazole ring, which is a common structural motif in many biologically active molecules . The specific pathways affected by this compound and their downstream effects are currently under investigation.
Pharmacokinetics
The compound was synthesized via a sequential reaction starting from 4-bromo-1-fluoro-2-nitrobenzene , suggesting that it may have certain chemical properties that could influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. It is known that certain imidazole derivatives have shown significant activity against human prostate cancer cell line du-145 , suggesting that this compound may also have potential anticancer effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of imidazole derivatives can be conducted under solvent-free conditions , suggesting that the compound may be stable in a variety of environments.
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-27-19-6-3-2-5-17(19)25-22(27)16-10-8-15(9-11-16)14-24-23(28)18-13-21(30-26-18)20-7-4-12-29-20/h2-7,12-13,15-16H,8-11,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXLQYXEEFMRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
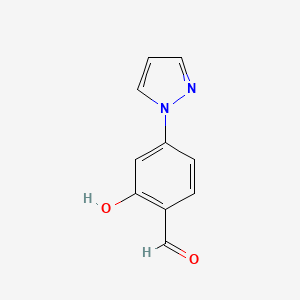
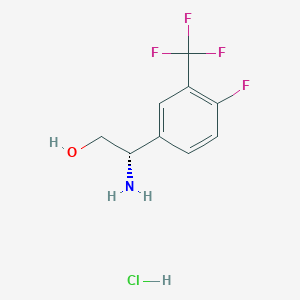
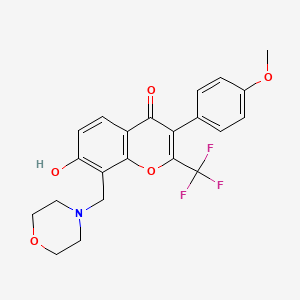
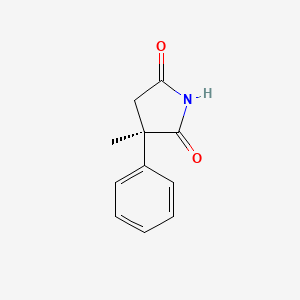

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)
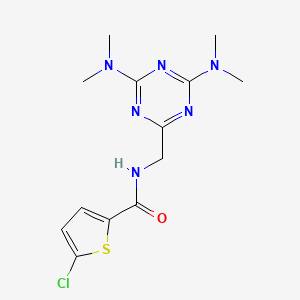
![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)